2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
CAS No.: 1319255-85-0
Cat. No.: VC3048487
Molecular Formula: C16H19BN2O2
Molecular Weight: 282.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1319255-85-0 |
---|---|
Molecular Formula | C16H19BN2O2 |
Molecular Weight | 282.1 g/mol |
IUPAC Name | 2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
Standard InChI | InChI=1S/C16H19BN2O2/c1-15(2)16(3,4)21-17(20-15)13-10-18-14(19-11-13)12-8-6-5-7-9-12/h5-11H,1-4H3 |
Standard InChI Key | QJCUCOACPIRJPV-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C3=CC=CC=C3 |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structure
2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has distinct structural features that establish its chemical identity and determine its physical and chemical behavior. Below are the key identifying parameters of this compound:
Basic Identification
The compound is defined by the following core identifiers:
Parameter | Value |
---|---|
CAS Registry Number | 1319255-85-0 |
European Community (EC) Number | 851-677-1 |
IUPAC Name | 2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
Molecular Formula | C₁₆H₁₉BN₂O₂ |
Molecular Weight | 282.15 g/mol |
MDL Number | MFCD13182189 |
The compound consists of a pyrimidine ring substituted with a phenyl group at the 2-position and a pinacol boronate ester at the 5-position. The tetramethyl-1,3,2-dioxaborolane group is a cyclic boronic ester formed from the condensation of a boronic acid with pinacol (2,3-dimethyl-2,3-butanediol) .
Structural Representation
The structural formula can be represented in SMILES notation as:
CC1(C)OB(C2=CN=C(C3=CC=CC=C3)N=C2)OC1(C)C
This structural arrangement creates a molecule with specific electronic and steric properties that influence its reactivity and applications. The pyrimidine ring provides a nitrogen-rich heterocyclic core with distinct electronic properties, while the pinacol boronate ester functions as a reactive site for various transformations, particularly cross-coupling reactions.
Physical and Chemical Properties
The physical and chemical properties of 2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine are essential for understanding its behavior in different conditions and applications. Available data on this compound reveals the following properties:
Physical State and Appearance
2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically appears as a white to off-white solid at room temperature. The compound's physical characteristics are consistent with other pinacol boronate esters, which generally present as crystalline solids .
Synthesis Methods
The synthesis of 2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically follows established protocols for the preparation of pinacol boronate esters. Based on related compound syntheses described in the literature, several synthetic approaches are viable:
Buchwald Palladium Catalysis
Another viable approach is based on the Buchwald palladium catalysis conditions, similar to those used for related pyrimidine derivatives. This method involves:
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A halopyrimidine substrate
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Bis(pinacolato)diboron
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Buchwald pre-catalyst palladacycle and associated ligands
This approach has been successfully used for related compounds such as bis-tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yldicarbamate, suggesting its applicability to 2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine synthesis as well.
Applications
2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine finds utility in multiple chemical and technological domains, primarily due to its boronate ester functionality and aromatic structure.
Synthetic Building Block
The compound serves as a valuable building block in organic synthesis, particularly for:
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Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds
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Construction of complex heterocyclic systems
The boronate ester group acts as a masked boronic acid, which can participate in cross-coupling reactions with various halides to form new carbon-carbon bonds under palladium catalysis.
Materials Science Applications
Based on the structure and properties of 2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine and related compounds, potential applications in materials science include:
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Development of organic light-emitting diodes (OLEDs)
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Creation of molecular semiconductors
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Design of functional materials with specific electronic properties
For example, related pyrimidine-cored materials bearing phenylcarbazole have been synthesized for efficient yellow phosphorescent devices, suggesting similar applications might be possible for 2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine or its derivatives .
Pharmaceutical Research
The pyrimidine core is a privileged structure in medicinal chemistry, appearing in many biologically active compounds. The boronate ester functionality provides a versatile handle for further functionalization, making 2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine potentially valuable in:
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Drug discovery programs
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Development of biologically active compounds
Related Compounds and Comparative Analysis
2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is part of a broader family of boronate ester compounds with similar structural features but distinct properties. Examining related compounds provides context and highlights the unique aspects of this specific molecule.
Structural Analogs
Several structural analogs of 2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine have been reported in the literature:
These structural variations impact properties such as electronic distribution, steric effects, and reactivity patterns, resulting in different behavior in chemical reactions and applications.
Reactivity Comparison
The reactivity of 2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine can be compared with its analogs based on:
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The electron distribution in the heterocyclic core (pyrimidine vs. pyridine)
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The position of the boronate ester group
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The nature of substituents attached to the heterocycle
For instance, the pyrimidine core in 2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is more electron-deficient than the pyridine core in 2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, potentially affecting the reactivity of the boronate ester in coupling reactions. Similarly, the presence of the phenyl group at the 2-position influences the electronic properties of the pyrimidine ring differently than other substituents like cyclopropyl or amino groups.
Analytical Methods and Characterization
The characterization of 2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves various analytical techniques that provide information about its structure, purity, and properties.
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